molecular formula C21H26N6O B12185647 N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12185647
M. Wt: 378.5 g/mol
InChI Key: UPURDOXDJAALDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and pyridazine rings in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the triazole and pyridazine rings, followed by their fusion to form the triazolopyridazine core

    Formation of Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Pyridazine Ring: This involves the reaction of hydrazine with diketones or their equivalents.

    Fusion of Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often facilitated by a dehydrating agent.

    Introduction of Piperidine and Benzyl Groups: The final step involves the alkylation of the fused ring system with piperidine and benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.

    Reduction: Reduction reactions can occur at the triazole and pyridazine rings, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.

    Benzyl Derivatives: Benzyl-containing compounds are widely studied for their antimicrobial and anticancer activities.

Uniqueness

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is unique due to the specific combination of the triazole, pyridazine, piperidine, and benzyl moieties in its structure. This unique combination imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-benzyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-15(2)20-24-23-18-10-11-19(25-27(18)20)26-12-6-9-17(14-26)21(28)22-13-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3,(H,22,28)

InChI Key

UPURDOXDJAALDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.